![molecular formula C21H18ClNS2 B14350015 N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline CAS No. 93588-31-9](/img/structure/B14350015.png)
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is an organic compound characterized by its unique structure, which includes a chloro-substituted ethenyl group and two phenylsulfanyl groups attached to an ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline typically involves the reaction of N-methylaniline with 1-chloro-2,2-bis(phenylsulfanyl)ethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-ethylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-propylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-butylaniline
Uniqueness
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93588-31-9 |
|---|---|
Fórmula molecular |
C21H18ClNS2 |
Peso molecular |
384.0 g/mol |
Nombre IUPAC |
N-[1-chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H18ClNS2/c1-23(17-11-5-2-6-12-17)20(22)21(24-18-13-7-3-8-14-18)25-19-15-9-4-10-16-19/h2-16H,1H3 |
Clave InChI |
NXPJSOUMBROCLF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


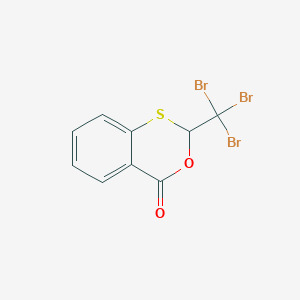

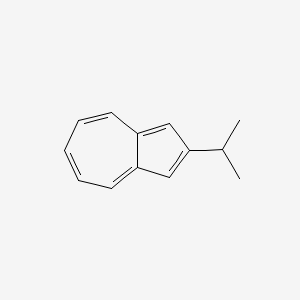
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
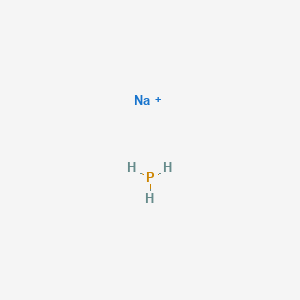
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
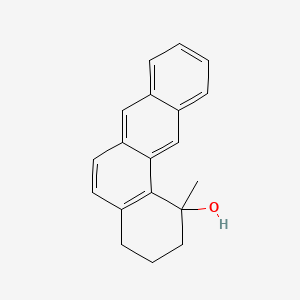
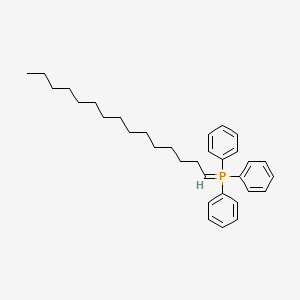
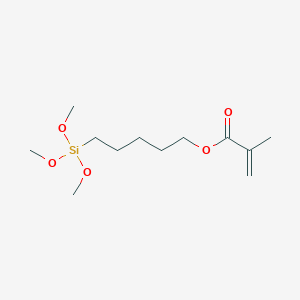
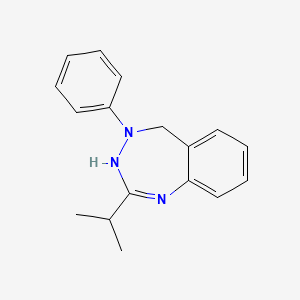
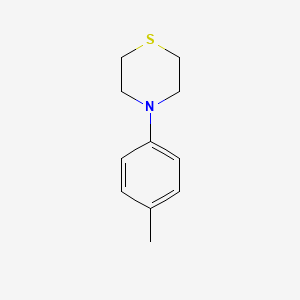
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
